molecular formula C9H14N2O2 B1454686 3,5-diethyl-1H-pyrazole-1-acetic acid CAS No. 922516-28-7

3,5-diethyl-1H-pyrazole-1-acetic acid

Cat. No. B1454686
CAS RN: 922516-28-7
M. Wt: 182.22 g/mol
InChI Key: SCCSXWBNESXZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-dimethyl-1H-pyrazole-1-acetic acid” is an organic compound with the empirical formula C7H10N2O2 . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

While specific synthesis methods for “3,5-diethyl-1H-pyrazole-1-acetic acid” are not available, pyrazole-bearing compounds are known for their diverse pharmacological effects and are often synthesized using hydrazine-coupled reactions .


Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-1H-pyrazole-1-acetic acid” consists of a pyrazole ring with two methyl groups at the 3 and 5 positions and an acetic acid group attached to the 1 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dimethyl-1H-pyrazole-1-acetic acid” include a molecular weight of 154.17, a melting point of 186-192 °C, and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Pyrazole derivatives, including 3,5-diethyl-1H-pyrazole-1-acetic acid, are used in the synthesis of various heterocyclic compounds. For example, Ghaedi et al. (2015) describe the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole derivatives, demonstrating the utility of these compounds in preparing new heterocycles (Ghaedi et al., 2015).

  • Preparation of Key Intermediates in Pharmaceutical Synthesis : Pyrazole derivatives are pivotal in synthesizing key intermediates for pharmaceutical applications. Poszávácz et al. (2023) report an efficient process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a versatile building block in drug synthesis, using diethyl pyrazole-3,5-dicarboxylate (Poszávácz et al., 2023).

  • Anticancer Properties : The derivatives of pyrazole are studied for their potential anticancer properties. Jose (2017) explores the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazole compounds and evaluates their anticancer properties, showing the relevance of these derivatives in cancer research (Jose, 2017).

  • Anti-inflammatory and Antimicrobial Applications : Pyrazole derivatives are also investigated for their anti-inflammatory and antimicrobial properties. Bekhit et al. (2005) synthesized a series of 1H-pyrazole derivatives, evaluating their anti-inflammatory and antimicrobial activities, highlighting the medicinal potential of these compounds (Bekhit, Ashour, & Guemei, 2005).

  • Corrosion Inhibition : In the field of materials science, pyrazole derivatives are used as corrosion inhibitors. Lgaz et al. (2020) explore the use of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, demonstrating their effectiveness in protecting industrial materials (Lgaz et al., 2020).

Safety and Hazards

“3,5-dimethyl-1H-pyrazole-1-acetic acid” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), indicating that it is harmful if swallowed .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “3,5-diethyl-1H-pyrazole-1-acetic acid”. Given the pharmacological effects of pyrazole-bearing compounds, it could be an interesting area for further study .

properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-7-5-8(4-2)11(10-7)6-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCSXWBNESXZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1H-pyrazole-1-acetic acid

Synthesis routes and methods

Procedure details

Ethyl 3,5-diethyl-1H-pyrazole-1-acetate (2.79 g, 13.3 mmol) (i.e. the product of Example 15, Step B) in tetrahydrofuran (10 mL) was treated with sodium hydroxide (1.0 g) in water (7.5 mL) The reaction mixture was then stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and washed with diethyl ether. The resulting aqueous layer was acidified with concentrated hydrochloric acid to give a white precipitate. The precipitate was filtered and dried in air to give 690 mg of the title compound.
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-diethyl-1H-pyrazole-1-acetic acid
Reactant of Route 2
Reactant of Route 2
3,5-diethyl-1H-pyrazole-1-acetic acid
Reactant of Route 3
Reactant of Route 3
3,5-diethyl-1H-pyrazole-1-acetic acid
Reactant of Route 4
Reactant of Route 4
3,5-diethyl-1H-pyrazole-1-acetic acid
Reactant of Route 5
3,5-diethyl-1H-pyrazole-1-acetic acid
Reactant of Route 6
3,5-diethyl-1H-pyrazole-1-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.